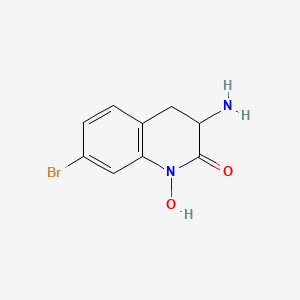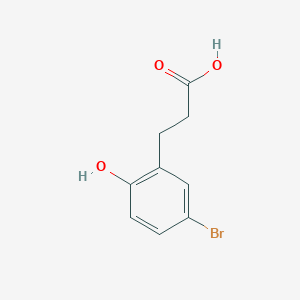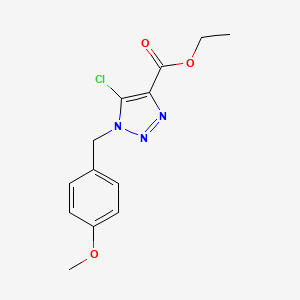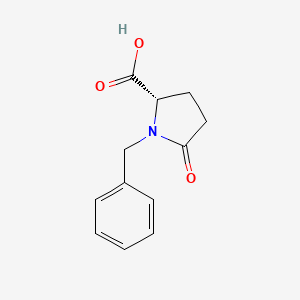
3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinolone derivatives and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, including 3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, with significant interest in their cytotoxic activity against various cancer cell lines. A study by Kadrić et al. (2014) elaborates on the solid-phase synthesis of these derivatives and their potential cytotoxic effects, highlighting the importance of structure-activity relationship studies in this field (Kadrić et al., 2014).
Fluorescence Properties
The fluorescence properties of certain 3-hydroxyquinolin-4(1H)-ones have been studied for their potential use as molecular fluorescent probes. Motyka et al. (2011) investigated the fluorescence characteristics of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which could be significant for biomedical applications (Motyka et al., 2011).
Antimicrobial Activity
There is also interest in the antimicrobial properties of these compounds. A study by Hassanin and Ibrahim (2012) explored the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and their potential antimicrobial activity. This research contributes to understanding the therapeutic potential of these compounds in combating various microbial infections (Hassanin & Ibrahim, 2012).
Diversity-Oriented Synthesis
Wang et al. (2007) discussed the diversity-oriented synthesis of functionalized quinolin-2(1H)-ones, including 3-amino-4-arylquinolin-2(1H)-ones. This study highlights the efficiency and selectivity in the synthesis process, which is crucial for developing biologically active compounds (Wang, Wang, & Wu, 2007).
Enantioselective Synthesis
The enantioselective synthesis of 3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones has been investigated to produce enantiomerically pure compounds. This research, conducted by Blay et al. (2007), is important for developing specific pharmacologically active compounds with defined stereochemistry (Blay et al., 2007).
Redox-Triggered Synthesis
The redox-triggered synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives has been explored by Yang et al. (2020). This approach is significant for the switchable synthesis of these compounds, indicating potential in medicinal chemistry applications (Yang et al., 2020).
Synthesis of Anticancer Agents
Bajaj et al. (2017) focused on the synthesis of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivatives as potential anticancer agents. This research emphasizes the importance of structural modification in developing new therapeutic agents (Bajaj et al., 2017).
properties
IUPAC Name |
3-amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6/h1-2,4,7,14H,3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHAIQDMUELMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=C1C=CC(=C2)Br)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)









![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)


